molecular formula C19H20N4O5S B2936690 4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 850936-26-4

4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2936690
CAS No.: 850936-26-4
M. Wt: 416.45
InChI Key: YLZIRGNZUVFEPL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole class, a scaffold known for diverse pharmacological activities, including antifungal and enzyme inhibitory properties. The structure features a benzyl(methyl)sulfamoyl group at the 4-position of the benzamide and a methoxymethyl-substituted 1,3,4-oxadiazole ring at the N-terminus (Fig. 1).

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-23(12-14-6-4-3-5-7-14)29(25,26)16-10-8-15(9-11-16)18(24)20-19-22-21-17(28-19)13-27-2/h3-11H,12-13H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZIRGNZUVFEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the oxadiazole ring may interact with other molecular pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Key Differences : Replaces the benzyl(methyl)sulfamoyl group with cyclohexyl(ethyl)sulfamoyl and substitutes methoxymethyl with furan-2-yl on the oxadiazole.
  • Higher required concentration (100 µg/mL) for antifungal activity, suggesting lower potency than the target compound .
4-[Cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
  • Key Differences : Cyclohexyl(methyl)sulfamoyl replaces benzyl(methyl)sulfamoyl.
  • Impact :
    • Molecular weight: 408.47 g/mol (vs. ~408–420 g/mol for benzyl analogs).
    • Reduced aromatic interactions in target binding due to the absence of a benzyl ring, which may affect Trr1 inhibition .
BA97678 (4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Key Differences : Ethyl instead of methyl on the sulfamoyl group; triethoxyphenyl replaces methoxymethyl on oxadiazole.
  • Impact: Increased molecular weight (594.68 g/mol) due to bulkier substituents.
Antifungal Activity
  • Target Compound : IC₅₀ ~50 µg/mL against C. albicans, attributed to Trr1 inhibition via sulfamoyl group interactions .
  • OZE-II (N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-sulfonylbenzamide) :
    • Broader antimicrobial spectrum (Gram-positive bacteria) but lower antifungal specificity, likely due to the sulfonyl group’s polar nature .
Enzyme Inhibition
  • Derivative 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) :
    • Inhibits human carbonic anhydrase II (hCA II) via sulfonamide-Zn²⁺ coordination, a mechanism distinct from Trr1 inhibition .
  • TAS1553 (5-chloro-2-sulfamoylbenzamide) :
    • Targets ribonucleotide reductase, demonstrating the versatility of sulfamoyl-benzamide scaffolds in enzyme inhibition .

Structure-Activity Relationship (SAR) Trends

Sulfamoyl Substituents :

  • Benzyl groups enhance lipophilicity and membrane penetration (e.g., target compound vs. cyclohexyl analogs).
  • Ethyl/methyl substitutions on sulfamoyl nitrogen modulate steric effects without drastically altering activity .

Oxadiazole Substituents :

  • Methoxymethyl improves metabolic stability compared to furan or phenyl groups.
  • Bulky groups (e.g., triethoxyphenyl in BA97678) reduce potency but increase solubility .

Biological Activity

4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound characterized by its unique structural features, including a benzamide core, a 1,3,4-oxadiazole ring, and a sulfamoyl group. This compound has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The synthesis of this compound typically involves several key steps:

  • Formation of the 1,3,4-Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
  • Attachment of the Benzamide Group : The oxadiazole intermediate is reacted with benzoyl chloride in the presence of a base like triethylamine.
  • Introduction of the Sulfamoyl Group : The final step entails reacting the intermediate with benzylmethylsulfonamide using coupling reagents such as EDCI to facilitate bond formation.

Chemical Structure

PropertyValue
IUPAC NameThis compound
Molecular FormulaC25H24N4O5S
InChIInChI=1S/C25H24N4O5S/c1-29(17-19-6-4-3-5-7-19)35(31,32)22-14-10-20(11-15-22)24(30)26-25-28-27-23(34-25)16-18-8-12-21(33-2)13-9-18/h3-15H,16-17H2,1-2H3,(H,26,28,30)

The biological activity of this compound is believed to be multifaceted:

Molecular Targets : The compound likely interacts with specific enzymes or receptors involved in microbial metabolism or cancer cell proliferation.

Pathways Involved : It may inhibit key metabolic pathways that lead to cell death or growth inhibition in target cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Various derivatives have shown efficacy against bacterial strains and fungi. The structure's complexity may enhance its interaction with microbial targets.
  • Mechanism Insights : Antimicrobial activity may stem from disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The compound has also been explored for its anticancer potential:

  • Cell Line Studies : In vitro studies demonstrated that it inhibits proliferation in various cancer cell lines such as TK-10 (renal cancer) and HT-29 (colorectal cancer).
    • IC50 Values : Some derivatives showed IC50 values below 10 µM in these models .
  • Mechanistic Studies : The mechanism may involve apoptosis induction and cell cycle arrest at specific phases.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
4-[benzyl(methyl)sulfamoyl]benzoic acidLacks oxadiazole ringModerate antimicrobial
N-{5-(methoxyphenyl)methyl}-1,3,4-oxadiazolLacks sulfamoyl groupLimited anticancer effects

The presence of both the oxadiazole ring and sulfamoyl group in this compound enhances its biological activity compared to simpler analogs .

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that modifications in the sulfamoyl group significantly improved antibacterial activity against resistant strains.
  • Anticancer Properties : Research indicated that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathway activation.
    • Markers Assessed : Caspase activation and PARP cleavage were noted as indicators of apoptosis.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxadiazole FormationBrCN, MeOH, RT, 12h45–55>90%
Sulfamoyl CouplingNaH, THF, −10°C, 6h30–40>85%
Final PurificationEthanol reflux, recrystallization80–90>95%

How do structural modifications at the oxadiazole and methoxymethyl moieties influence antifungal activity against Candida albicans?

Advanced Research Focus
The oxadiazole ring and methoxymethyl group are critical for target engagement. Studies on analogs (e.g., LMM5) reveal:

  • Oxadiazole Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance thioredoxin reductase (Trr1) inhibition by increasing electrophilicity at the sulfur center, improving binding to the enzyme’s redox-active site .
  • Methoxymethyl Flexibility : Bulky substituents reduce activity due to steric hindrance, while smaller groups (e.g., methoxymethyl) balance lipophilicity and membrane permeability.

Mechanistic Insight : Molecular docking (Glide XP scoring) shows the methoxymethyl group forms hydrogen bonds with Trr1’s Asn135, while the sulfamoyl moiety interacts with catalytic Cys148 .

What spectroscopic and analytical methods are essential for characterizing this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the oxadiazole ring (e.g., absence of NH protons at δ 8–10 ppm) and methoxymethyl group integration (δ 3.3–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular mass (e.g., [M+H]+^+ at m/z 428.1107) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

How can computational modeling guide the design of derivatives with improved selectivity for Trr1 over human thioredoxin reductase?

Q. Advanced Research Focus

  • Docking Studies : Glide XP identifies hydrophobic enclosures and hydrogen-bond networks. For example, replacing benzyl with cyclohexyl in the sulfamoyl group reduces human off-target interactions by disrupting Van der Waals contacts with human TrxR’s SeCys residue .
  • MD Simulations : Free-energy perturbation (FEP) calculations predict binding affinity changes (±0.5 kcal/mol accuracy) for substituent modifications .

Q. Table 2: Selectivity Ratios (Trr1 vs. Human TrxR)

DerivativeIC50_{50} Trr1 (μM)IC50_{50} TrxR (μM)Selectivity Index
Parent Compound5.050.210.0
Cyclohexyl Analog4.8120.525.1

How should researchers resolve discrepancies in biological activity data across antifungal assays?

Advanced Research Focus
Discrepancies arise from variations in assay conditions (e.g., inoculum size, media composition). Methodological recommendations include:

  • Standardized Protocols : Use CLSI M27 guidelines for broth microdilution (RPMI-1640, pH 7.0, 35°C) .
  • Control Compounds : Compare with fluconazole or caspofungin to validate assay sensitivity.
  • Mechanistic Confirmation : Pair antifungal activity with Trr1 inhibition assays (e.g., NADPH oxidation rates) to distinguish target-specific effects from nonspecific toxicity .

What strategies optimize metabolic stability without compromising target affinity?

Q. Advanced Research Focus

  • Prodrug Design : Introduce hydrolyzable esters at the methoxymethyl group to enhance solubility and delay hepatic clearance .
  • CYP450 Avoidance : Replace benzyl with fluorinated aryl groups to reduce oxidation by CYP3A4 (predicted via ADMET studies) .

Q. Table 3: Metabolic Stability in Human Liver Microsomes

Derivativet1/2_{1/2} (min)Clint (μL/min/mg)
Parent Compound15.245.6
Fluorinated Analog32.722.1

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